molecular formula C12H12N2O2S B2918653 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid CAS No. 352454-15-0

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B2918653
CAS No.: 352454-15-0
M. Wt: 248.3
InChI Key: QGKHXXVKKOXGHU-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thieno ring with a quinoline moiety

Mechanism of Action

Mode of Action

It is known that the compound is a fluorescent molecule , which suggests it may interact with its targets through fluorescence-based mechanisms.

Biochemical Pathways

It has been reported that a similar compound, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, induces differentiation in pc12 cells , suggesting that it may influence cell differentiation pathways.

Result of Action

As mentioned earlier, a similar compound has been shown to induce differentiation in PC12 cells , suggesting potential cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline derivatives under controlled conditions. For instance, a mixture of a thieno derivative and a quinoline precursor can be refluxed in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced thienoquinoline compounds.

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5H,1-4,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHXXVKKOXGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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